molecular formula C11H14N2O3 B1416866 3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid CAS No. 861339-12-0

3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid

Cat. No.: B1416866
CAS No.: 861339-12-0
M. Wt: 222.24 g/mol
InChI Key: DIEWXCQMNINIJP-UHFFFAOYSA-N
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Description

3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carbamoylamino group attached to a propanoic acid backbone, with a 3-methylphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzylamine and a suitable carbamoylating agent.

    Carbamoylation: The 3-methylbenzylamine is reacted with the carbamoylating agent under controlled conditions to form the intermediate 3-(carbamoylamino)-3-methylbenzylamine.

    Propanoic Acid Formation: The intermediate is then subjected to a series of reactions, including oxidation and carboxylation, to introduce the propanoic acid moiety, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The use of catalysts and optimized reaction pathways can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamoylamino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein modifications.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(Carbamoylamino)-3-phenylpropanoic acid: Lacks the methyl group on the phenyl ring.

    3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid: Has the methyl group in a different position on the phenyl ring.

    3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid: Methyl group is ortho to the carbamoylamino group.

Uniqueness

3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in distinct properties and applications compared to its analogs.

Properties

IUPAC Name

3-(carbamoylamino)-3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7-3-2-4-8(5-7)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEWXCQMNINIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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